![molecular formula C15H20OSe B14303438 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran CAS No. 114049-67-1](/img/structure/B14303438.png)
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran is an organic compound that belongs to the class of benzofuran derivatives. The unique structural features of benzofuran and its derivatives make them valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran can be achieved through various synthetic routes. One common method involves the use of Grignard reagents to form alkoxide intermediates, which can then undergo cyclization and dehydration to produce the desired benzofuran derivative . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its scalability and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form oxidized benzofuran derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine or chlorine in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and pharmacological activities .
Applications De Recherche Scientifique
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(Phenylselanyl)methyl]octahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy . This makes them effective in treating certain cardiac conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: Similar in structure to benzofuran but contains a sulfur atom instead of an oxygen atom.
Coumarin: Contains a benzene ring fused to a lactone ring, similar to the benzofuran structure.
Uniqueness
2-[(Phenylselanyl)methyl]octahydro-1-benzofuran is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
114049-67-1 |
|---|---|
Formule moléculaire |
C15H20OSe |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-(phenylselanylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
InChI |
InChI=1S/C15H20OSe/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-3,7-8,12-13,15H,4-6,9-11H2 |
Clé InChI |
MARMJCZKNUKENR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC(O2)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



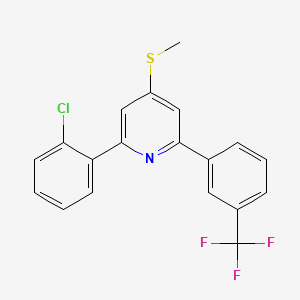
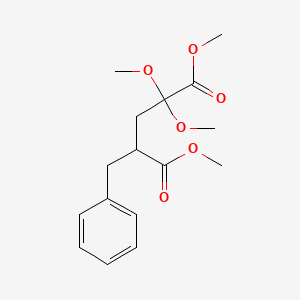
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
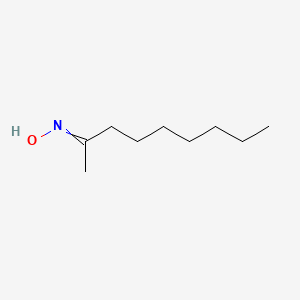
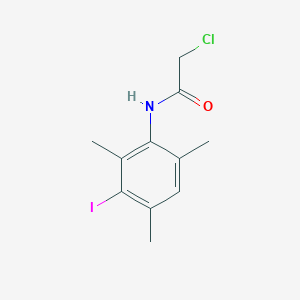
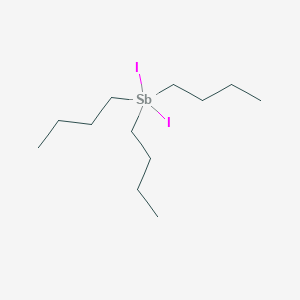
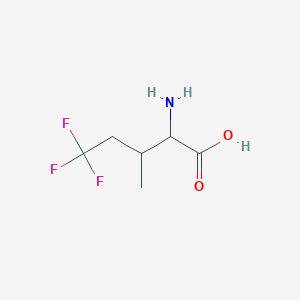

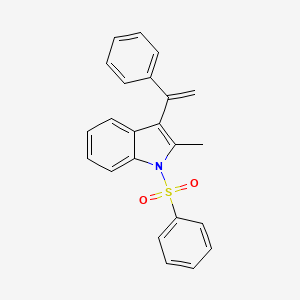
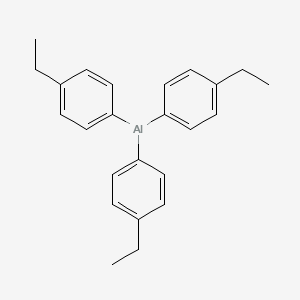
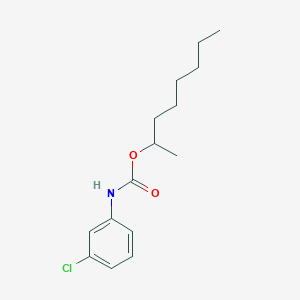
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
